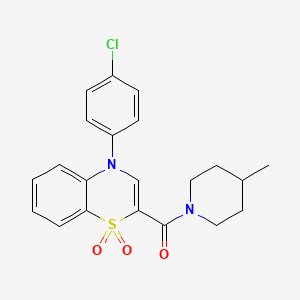

4-(4-chlorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

4-(4-Chlorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a 1,1-dione core fused to a thiazine ring. Key structural features include:

- 4-(4-Chlorophenyl substituent: A para-chlorinated phenyl group at position 4, contributing electron-withdrawing effects and influencing lipophilicity.

The compound’s synthesis likely follows methods analogous to related benzothiazine derivatives, such as condensation and cyclization reactions, as seen in studies of structurally similar molecules . Structural elucidation typically employs X-ray crystallography refined via programs like SHELX and visualized using tools such as ORTEP-3 .

Properties

IUPAC Name |

[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S/c1-15-10-12-23(13-11-15)21(25)20-14-24(17-8-6-16(22)7-9-17)18-4-2-3-5-19(18)28(20,26)27/h2-9,14-15H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPPTHNZXDTAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-chlorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a benzothiazine core with various substituents that enhance its biological activity. The presence of the chlorophenyl and methylpiperidine groups is particularly significant as they influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that benzothiazine derivatives exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. For instance, similar compounds have been shown to inhibit topoisomerases and other cancer-related enzymes, leading to reduced proliferation of cancer cells .

Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties. Studies on related benzothiazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Enzyme inhibition is another significant aspect of the compound's biological activity. It has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions such as Alzheimer's disease .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific receptors or enzymes within the body:

- Receptor Interaction : The compound may bind to neurotransmitter receptors or other signaling molecules, modulating their activity.

- Enzyme Inhibition : As previously mentioned, it can inhibit key enzymes involved in various physiological processes.

Study 1: Anticancer Activity Assessment

A study evaluating the anticancer properties of benzothiazine derivatives found that compounds similar to this compound significantly inhibited the growth of several cancer cell lines. The study employed both in vitro and in vivo models to assess efficacy and observed that the compound induced apoptosis in cancer cells through caspase activation .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial effects of related benzothiazine compounds. The results indicated strong antibacterial activity against Bacillus subtilis and Salmonella typhi, with minimum inhibitory concentrations (MIC) significantly lower than those for standard antibiotics .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-chlorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione exhibit significant anticancer properties. Research has shown that derivatives of benzothiazine can inhibit the growth of various cancer cell lines. For instance:

- In vitro studies have demonstrated that benzothiazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in models of leukemia and central nervous system cancers .

Anti-inflammatory Properties

The compound has been noted for its potential anti-inflammatory effects. Preliminary findings suggest that it may modulate pathways related to pain perception and inflammation responses. The presence of the piperidine moiety enhances its interaction with biological targets involved in inflammatory processes .

Antimicrobial Activity

Benzothiazine derivatives are recognized for their antimicrobial properties. The unique structure of This compound allows it to interact with microbial enzymes or receptors, potentially leading to inhibitory effects on bacterial growth .

Case Studies

Several case studies highlight the effectiveness of benzothiazine derivatives in various applications:

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazine derivatives revealed that specific modifications to the core structure enhanced anticancer activity against leukemia cell lines. The compound exhibited an inhibition rate of over 80% against MOLT-4 cells .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory effects of similar compounds indicated that they could inhibit pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role for these compounds in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to two analogs with shared benzothiazine-dione cores but divergent substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

- Polarity and Solubility : The methoxy group in CAS 1251549-39-9 increases polarity, likely improving aqueous solubility relative to the more lipophilic chlorophenyl variant.

- Bioactivity Potential: The hydrazinylidene group in the third analog suggests divergent biological interactions, such as metal chelation or enzyme inhibition, compared to the piperidine-carbonyl group in the main compound .

Limitations in Comparative Data

While structural differences are well-defined, experimental data on physicochemical properties (e.g., melting point, solubility) and biological activity for the main compound remain sparse. For instance:

- No density, boiling point, or MSDS data are reported for CAS 1251549-39-9 .

- Bioactivity claims for the hydrazinylidene analog lack quantitative support .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling reactions between benzothiazine intermediates and activated carbonyl derivatives. For example, benzoylpiperidine derivatives are synthesized via nucleophilic acyl substitution using chloroformate intermediates under inert atmospheres. Optimize yields by adjusting solvent systems (e.g., CHCl₃/MeOH for polar intermediates) and reaction temperatures. Column chromatography with gradient elution (e.g., n-hexane/EtOAc 5:5) is critical for purification . Monitor reaction progress via TLC and confirm purity via HPLC (retention time ~13 minutes, 95% peak area at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C-NMR : Prioritize signals for the benzothiazine core (e.g., aromatic protons at δ 7.2–8.1 ppm) and the 4-methylpiperidine moiety (N–CH₃ at δ 2.3–2.5 ppm). Coupling patterns in the piperidine ring (axial/equatorial protons) help confirm stereochemistry .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm for purity assessment. Retention times and peak symmetry indicate structural integrity .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages to verify stoichiometry (e.g., ±0.3% tolerance for carbon) .

Advanced Research Questions

Q. How should researchers address discrepancies between calculated and observed elemental analysis data?

- Methodological Answer : Discrepancies (e.g., carbon content mismatches >0.5%) may arise from residual solvents or hydration. Repeat combustion analysis under stringent drying conditions. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns . For hygroscopic samples, use Karl Fischer titration to quantify water content .

Q. What strategies are recommended for resolving ambiguities in stereochemical assignments of the benzothiazine core using NMR data?

- Methodological Answer : Employ 2D NMR techniques:

- COSY : Identify coupling networks between adjacent protons (e.g., piperidine ring protons).

- NOESY : Detect spatial proximity between non-equivalent protons (e.g., axial CH₃ group and aromatic protons) to confirm chair conformations in piperidine .

- ¹³C DEPT : Differentiate CH₂/CH₃ groups in the piperidine moiety .

Q. How can the piperidine-carbonyl moiety be structurally modified to enhance target binding affinity while maintaining metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute 4-methylpiperidine with 4-hydroxypiperidine or spirocyclic analogs to modulate lipophilicity and hydrogen-bonding capacity .

- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperidine ring to enhance enzyme inhibition (e.g., kinase targets). Monitor metabolic stability via liver microsome assays .

Q. What analytical approaches are critical for detecting and quantifying degradation products under forced stress conditions?

- Methodological Answer : Use accelerated stability studies:

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (H₂O₂).

- HPLC-MS/MS : Employ Chromolith® columns for high-resolution separation of degradation products. Quantify using external calibration curves and monitor mass shifts (e.g., +16 Da for oxidation products) .

Data Contradiction Analysis

Q. How can conflicting biological activity data between in vitro and in vivo studies be reconciled?

- Methodological Answer : Discrepancies may arise from poor bioavailability or off-target effects. Conduct:

- ADME Profiling : Measure plasma protein binding and permeability (Caco-2 assays).

- Metabolite Identification : Use LC-QTOF to detect active metabolites contributing to in vivo efficacy .

Structural and Functional Insights

Q. What computational methods are suitable for predicting the compound’s binding mode to γ-aminobutyric acid (GABA) receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.